molecular formula C11H11FN2O B14877562 2-(2-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile

2-(2-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile

Cat. No.: B14877562
M. Wt: 206.22 g/mol
InChI Key: RCTHRGYCNPZFSB-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile is a synthetic organic compound that features a fluorinated phenyl group, an azetidine ring, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile typically involves multi-step organic reactions. One possible route could start with the fluorination of a phenyl ring, followed by the formation of an azetidine ring and the introduction of a nitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the chosen synthetic pathway.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible development as a pharmaceutical agent due to its unique structure.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethanol: Similar structure but with an ethanol group instead of a nitrile.

    2-(2-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)propionitrile: Similar structure but with a propionitrile group.

Uniqueness

2-(2-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile is unique due to the combination of its fluorinated phenyl group, azetidine ring, and nitrile group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

2-(2-fluorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile

InChI

InChI=1S/C11H11FN2O/c12-10-4-2-1-3-9(10)11(5-13)14-6-8(15)7-14/h1-4,8,11,15H,6-7H2

InChI Key

RCTHRGYCNPZFSB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C#N)C2=CC=CC=C2F)O

Origin of Product

United States

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